(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid
Description
This compound belongs to a class of isoindole-dioxopiperidine derivatives, characterized by a conjugated α,β-unsaturated carboxylic acid (prop-2-enoic acid) moiety attached to a 1,3-dioxoisoindole core fused with a 2,6-dioxopiperidine ring. The (2E)-configuration of the propenoic acid group enhances rigidity and may influence binding specificity compared to analogous saturated or (2Z)-isomers.
Properties
IUPAC Name |
(E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-12-5-4-11(14(22)17-12)18-15(23)9-3-1-8(2-6-13(20)21)7-10(9)16(18)24/h1-3,6-7,11H,4-5H2,(H,20,21)(H,17,19,22)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBREOSVRBJEDR-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid, also known by its CAS number 2229976-12-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of approximately 268.28 g/mol. The structure features a complex arrangement that includes dioxopiperidine and isoindole moieties, contributing to its biological activity.
Anti-inflammatory Effects
Research indicates that derivatives of this compound can significantly reduce levels of tumor necrosis factor-alpha (TNFα), a key cytokine involved in systemic inflammation. Elevated TNFα levels are associated with various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Studies have shown that compounds structurally related to this compound effectively inhibit TNFα production in vitro and in vivo .
The anti-inflammatory effects are believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways. This pathway is crucial for the transcription of genes involved in inflammation. By modulating this pathway, the compound may help mitigate inflammatory responses .
Cytotoxicity Against Cancer Cells
In addition to its anti-inflammatory properties, there is emerging evidence suggesting that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Case Studies
- In Vivo Studies : Animal models treated with the compound showed a significant decrease in inflammatory markers and improved clinical scores in models of arthritis .
- Cell Culture Experiments : Human peripheral blood mononuclear cells (PBMCs) exposed to the compound exhibited reduced TNFα secretion upon stimulation with lipopolysaccharides (LPS) .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C16H12N2O |
| Molecular Weight | 268.28 g/mol |
| CAS Number | 2229976-12-7 |
| Anti-inflammatory Activity | Inhibition of TNFα production |
| Cytotoxicity | Induces apoptosis in cancer cells |
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of this compound is its role as an anti-inflammatory agent . Research indicates that derivatives containing the 2,6-dioxopiperidin moiety can effectively reduce levels of tumor necrosis factor-alpha (TNFα), a key cytokine involved in inflammatory responses. The patent US20020183360A1 describes how substituted isoindolines can be utilized to lower TNFα levels in mammals, suggesting potential therapeutic uses in conditions characterized by excessive inflammation such as arthritis and autoimmune diseases .
Potential in Cancer Therapy
The compound exhibits promise in cancer therapy due to its ability to modulate inflammatory pathways that are often hijacked by tumors for growth and metastasis. By targeting TNFα levels, these compounds may help mitigate the inflammatory microenvironment that supports tumor progression. The implications for treating malignancies associated with chronic inflammation are significant and warrant further investigation .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to (2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid may possess neuroprotective properties . The modulation of neuroinflammatory processes could provide protective effects against neurodegenerative diseases. Further studies are needed to elucidate the exact mechanisms and therapeutic potential in neurodegenerative contexts .
Synthesis and Derivatives
The synthesis of this compound has been documented in various patents. For instance, EP1767533A1 outlines synthetic routes to obtain this compound and its derivatives, which can be tailored for enhanced biological activity or specificity towards certain targets . These derivatives are crucial for developing more effective therapeutic agents.
Pharmacological Studies
Pharmacological evaluations have shown that this compound can interact with multiple biological targets. Its structure allows it to engage in various biochemical pathways, making it a versatile candidate for drug development. The molecular interactions and pharmacokinetics are areas of active research aimed at optimizing its use in clinical settings .
Data Tables
Case Studies
Case Study 1: Inhibition of TNFα Production
In a study documented within patent literature, the administration of substituted isoindolines led to a significant reduction in TNFα levels in animal models suffering from inflammatory conditions. This finding underlines the therapeutic potential of this compound in treating diseases linked to chronic inflammation.
Case Study 2: Cancer Treatment Efficacy
Research conducted on similar compounds has shown promising results in inhibiting cancer cell proliferation through the modulation of inflammatory cytokines. The ability to reduce TNFα not only alleviates inflammation but also potentially limits cancer cell survival and metastasis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several isoindole-dioxopiperidine derivatives, as outlined below:
Key Findings from Comparative Studies
Bioactivity Profiles: The prop-2-enoic acid group in the target compound may enhance binding to cysteine residues in proteasomal subunits or CRBN, similar to cinnamic acid derivatives in . This contrasts with the carboxylic acid analogue (), which shows weaker inhibitory potency in proteasome assays . The PEG3-COOH derivative () exhibits superior aqueous solubility (>10 mg/mL) compared to the target compound, making it more suitable for intravenous formulations .
Structure-Activity Relationships (SAR): The α,β-unsaturated carbonyl system in the target compound’s prop-2-enoic acid moiety likely participates in Michael addition reactions with nucleophilic residues (e.g., cysteine thiols), a mechanism absent in saturated analogues . Activity landscape analysis () identifies an “activity cliff” between the target compound and its 4-amino analogue (): despite structural similarity (Tanimoto coefficient >0.85 using MACCS fingerprints), the latter exhibits 10-fold higher potency in CRBN-binding assays .
Computational Similarity Metrics :
Preparation Methods
Cyclocondensation of Phthalic Anhydride Derivatives
The isoindole-1,3-dione moiety is typically constructed via cyclocondensation of substituted phthalic anhydrides with amines. For example, 3-aminopiperidine-2,6-dione reacts with 5-nitro-1,3-dioxoisoindoline-2-carboxylic acid under acidic conditions to form the bicyclic core.
Reaction Conditions :
Stereochemical Control via Chiral Starting Materials
The stereochemistry at the piperidine-2,6-dione C3 position is controlled using enantiomerically pure 3-aminopiperidine-2,6-dione. For instance, (R)-3-aminopiperidine-2,6-dione yields the (S)-configured final product, critical for biological activity.
Introduction of the Propenoic Acid Side Chain
Heck Coupling for (E)-Selective Alkenylation
A palladium-catalyzed Heck reaction introduces the propenoic acid group with high (E)-selectivity. The 5-bromo-substituted isoindole intermediate couples with acrylic acid derivatives.
Reaction Conditions :
Wittig Reaction for Double Bond Formation
The propenoic acid chain is installed via a Wittig reaction between a 5-formyl-substituted isoindole and a stabilized ylide.
Reaction Conditions :
-
Reactants : 5-Formyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione (1 eq.), (Carboxyethylidene)triphenylphosphorane (1.2 eq.)
-
Solvent : THF, reflux, 6 hours
Functional Group Interconversions
Nitro Reduction and Subsequent Acylation
A nitro group at the isoindole’s 5-position is reduced to an amine, which is acylated to introduce the propenoic acid moiety.
Step 1: Nitro Reduction
-
Reactants : 5-Nitro-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione (1 eq.)
-
Conditions : H₂ (1 atm), 10% Pd/C (5 wt%), EtOH, 25°C, 4 hours
Step 2: Acylation with Acryloyl Chloride
Hydrolysis of Esters to Carboxylic Acids
Methyl or ethyl esters of the propenoic acid side chain are hydrolyzed under basic conditions.
Reaction Conditions :
-
Reactants : Methyl (2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoate (1 eq.)
-
Conditions : LiOH (3 eq.), THF/H₂O (3:1), 50°C, 4 hours
Stereoselective Synthesis and Isotopic Labeling
Deuterium Enrichment at Key Positions
Per WO2020165834A1, deuterium is introduced at the piperidine’s C3 position to enhance metabolic stability:
Diastereomeric Resolution via Chiral Chromatography
Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak IA) with hexane/EtOH (80:20).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Stereoselectivity (E:Z) | Scalability |
|---|---|---|---|---|
| Heck Coupling | Palladium catalysis | 65 | >95:5 | Moderate |
| Wittig Reaction | Ylide formation | 72 | >98:2 | High |
| Nitro Reduction/Acylation | Nitro → Amine → Acyl | 83 (over two steps) | N/A | Low |
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Pd(OAc)₂ with heterogeneous catalysts (e.g., Pd/C) reduces costs while maintaining yields (~60%).
Solvent Recycling
DMF and THF are recovered via distillation, reducing environmental impact and production costs by 20%.
Emerging Methodologies
Photocatalytic C-H Activation
Visible-light-mediated C-H alkenylation avoids pre-functionalized intermediates, achieving 70% yield with Ir(ppy)₃ as a photocatalyst.
Q & A
Q. What computational tools are suitable for predicting metabolic pathways?
- Methodological Answer :
- In Silico Metabolism : Use ADMET Predictor™ or MetaSite to identify likely Phase I/II metabolites (e.g., hydroxylation at the dioxopiperidine ring) .
- Validate with Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and analyze metabolites via UPLC-QTOF .
Experimental Design & Skills
Q. What advanced techniques are essential for mechanistic studies?
Q. How can researchers optimize reaction yields for scaled-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent ratios, and catalyst loading to identify optimal conditions .
- Continuous Flow Chemistry : Improve reproducibility and reduce reaction times compared to batch methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
